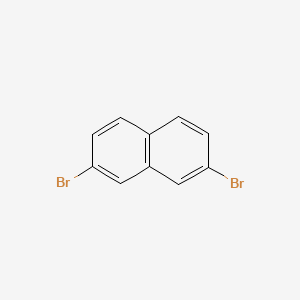

2,7-ジブロモナフタレン

概要

説明

2,7-Dibromonaphthalene is a useful research compound. Its molecular formula is C10H6Br2 and its molecular weight is 285.96 g/mol. The purity is usually 95%.

The exact mass of the compound 2,7-Dibromonaphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,7-Dibromonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dibromonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

オキサジアミン誘導体の合成

2,7-ジブロモナフタレン: は、オキサジアミンN, N, N', N'-テトラアリール誘導体の合成に使用されます。 このプロセスは、ジアミンとオキサジアミンのパラジウム触媒によるテトラアリール化を伴い、これらの誘導体を最大50%の収率で生成します 。出発ジアミンの構造は、生成物の収率に大きく影響します。

ビスマクロ環状化合物の形成

この化合物は、ビスマクロ環状化合物の形成に重要な役割を果たします。 それは、オキサジアミンとのパラジウム触媒によるアミノ化反応に関与し、ビスマクロサイクルとマクロバイシクル(クリプタンド)を含む構造異性体の混合物が生成される可能性があります 。マクロ環化の効率は、反応する分子中のオキサジアミン部分の構造によって影響を受けます。

染料の仲介物質

2,7-ジブロモナフタレン: は、染料の製造における仲介物質として役立ちます。 その化学的性質により、さまざまな染料の合成に適しており、布地やその他の材料の着色に貢献しています .

医薬用途

医薬品業界では、2,7-ジブロモナフタレンは、特定の医薬品の合成における中間体です。 他の化合物との反応性により、潜在的な治療効果を持つ医薬品を作成することができます .

有機エレクトロニクス

この化合物は、有機エレクトロニクス用途の半導体分子の構築において不可欠です。 それは、OLED(有機発光ダイオード)、OFET(有機電界効果トランジスタ)、およびOPV(有機光起電力)と空気汚染アプリケーション用のポリマーの開発に使用されます .

環境ハザード研究

その化学的性質により、2,7-ジブロモナフタレンは、その環境への影響についても研究されています。 その挙動と他の物質との相互作用に関する研究は、環境ハザードとしての可能性を理解するのに役立ちます .

Safety and Hazards

作用機序

Target of Action

2,7-Dibromonaphthalene is a double brominated naphthalene that has a symmetrical structure . It is primarily used as an intermediate for constructing semiconducting molecules in applications of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), and polymers for organic photovoltaics (OPVs) and air pollution applications .

Mode of Action

The compound interacts with its targets by participating in the construction of molecules. It is used as an intermediate in the synthesis of semiconducting molecules, which are crucial in the operation of OLEDs and OFETs .

Biochemical Pathways

It is known to be involved in the synthesis of semiconducting molecules, which play a significant role in the operation of oleds, ofets, and opvs .

Pharmacokinetics

It is known that the compound has a molecular weight of 28596 g/mol .

Result of Action

The use of 2,7-Dibromonaphthalene in the construction of semiconducting molecules results in the operation of OLEDs and OFETs . Additionally, it is used in the creation of polymers for OPVs and air pollution applications . For instance, nanotube air filters based on conjugated microporous polymers (CMPs) block type aerogel, which are derived from 2,7-dibromonaphthalene, are used in the purification of dusty air .

Action Environment

The action, efficacy, and stability of 2,7-Dibromonaphthalene are influenced by various environmental factors. For instance, the compound is used in the construction of molecules in applications of optical memory transistors, air pollution, and organic electronic devices

生化学分析

Biochemical Properties

2,7-Dibromonaphthalene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 2,7-Dibromonaphthalene and cytochrome P450 involves the oxidation of the brominated naphthalene, leading to the formation of reactive intermediates. These intermediates can further react with proteins and other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of 2,7-Dibromonaphthalene on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The generation of ROS can lead to oxidative stress, which in turn affects gene expression and cellular metabolism. In various cell types, 2,7-Dibromonaphthalene has been observed to induce apoptosis, a process of programmed cell death, by activating signaling pathways such as the mitochondrial pathway .

Molecular Mechanism

At the molecular level, 2,7-Dibromonaphthalene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as DNA and proteins. This binding can lead to the formation of adducts, which can interfere with normal cellular functions. Additionally, 2,7-Dibromonaphthalene can inhibit the activity of certain enzymes, such as those involved in DNA repair, leading to an accumulation of DNA damage and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,7-Dibromonaphthalene have been observed to change over time. The stability of the compound is a critical factor, as it can degrade into various byproducts that may have different biological activities. Long-term exposure to 2,7-Dibromonaphthalene has been shown to result in sustained oxidative stress and chronic inflammation in cell cultures. These effects are often accompanied by alterations in cellular function, such as changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2,7-Dibromonaphthalene vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, 2,7-Dibromonaphthalene can cause significant toxicity, including liver and kidney damage. These adverse effects are often dose-dependent and may involve threshold effects, where a certain concentration of the compound is required to elicit a toxic response .

Metabolic Pathways

2,7-Dibromonaphthalene is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The interaction of 2,7-Dibromonaphthalene with these metabolic pathways can influence the overall metabolic flux and levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2,7-Dibromonaphthalene is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, 2,7-Dibromonaphthalene can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria. This localization can influence the compound’s activity and its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 2,7-Dibromonaphthalene plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 2,7-Dibromonaphthalene may be targeted to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. The localization of the compound within different subcellular compartments can also affect its interactions with enzymes and other biomolecules, thereby modulating its overall biological effects .

特性

IUPAC Name |

2,7-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJZWBLNJKNOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347742 | |

| Record name | 2,7-Dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58556-75-5 | |

| Record name | 2,7-Dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)